molecular formula C17H19ClN2S B14534262 N-(4-Chlorophenyl)-N'-(1-phenylbutyl)thiourea CAS No. 62466-40-4

N-(4-Chlorophenyl)-N'-(1-phenylbutyl)thiourea

Cat. No.: B14534262
CAS No.: 62466-40-4
M. Wt: 318.9 g/mol
InChI Key: CGULDYQGFKTEET-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N’-(1-phenylbutyl)thiourea is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound features a thiourea group bonded to a 4-chlorophenyl and a 1-phenylbutyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N’-(1-phenylbutyl)thiourea typically involves the reaction of 4-chloroaniline with 1-phenylbutyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(4-Chlorophenyl)-N’-(1-phenylbutyl)thiourea may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-N’-(1-phenylbutyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: As an inhibitor of certain enzymes or receptors.

    Medicine: Potential therapeutic agent for treating specific diseases.

    Industry: Used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N’-(1-phenylbutyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The specific pathways and targets depend on the application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylthiourea: Lacks the 4-chlorophenyl and 1-phenylbutyl groups.

    N-(4-Chlorophenyl)thiourea: Lacks the 1-phenylbutyl group.

    N-(1-Phenylbutyl)thiourea: Lacks the 4-chlorophenyl group.

Uniqueness

N-(4-Chlorophenyl)-N’-(1-phenylbutyl)thiourea is unique due to the presence of both the 4-chlorophenyl and 1-phenylbutyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Properties

CAS No.

62466-40-4

Molecular Formula

C17H19ClN2S

Molecular Weight

318.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(1-phenylbutyl)thiourea

InChI

InChI=1S/C17H19ClN2S/c1-2-6-16(13-7-4-3-5-8-13)20-17(21)19-15-11-9-14(18)10-12-15/h3-5,7-12,16H,2,6H2,1H3,(H2,19,20,21)

InChI Key

CGULDYQGFKTEET-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1)NC(=S)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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